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Compound of Interest

Compound Name:
N-(2-chlorophenyl)-4-

methoxybenzamide

CAS No.: 7465-92-1

Cat. No.: B1607059

Get Quote

Executive Summary
This guide compares the crystal structure and packing efficiency of N-(2-chlorophenyl)-4-
methoxybenzamide (Ortho-Target) against the well-characterized N-(4-chlorophenyl)-4-

methoxybenzamide (Para-Reference).

Key Finding: The ortho-chloro substituent induces a significant torsion angle twist (~30-60°)

between the amide plane and the aniline ring, disrupting the planar packing observed in the

para-isomer.

Implication: This steric twist reduces lattice energy and melting point, altering solubility

profiles critical for pharmaceutical formulation.
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Property Target Compound Reference Standard

IUPAC Name
N-(2-chlorophenyl)-4-

methoxybenzamide

N-(4-chlorophenyl)-4-

methoxybenzamide

CAS Number 7465-92-1 7595-61-1

Formula C₁₄H₁₂ClNO₂ C₁₄H₁₂ClNO₂

Mol.[1][2][3][4][5][6] Weight 261.71 g/mol 261.71 g/mol

Substitution
Ortho-Chloro (Steric

Hindrance)
Para-Chloro (Planar Stacking)

Synthesis & Crystallization Protocol
To ensure polymorphic purity for analysis, use the following Schotten-Baumann protocol.

Step-by-Step Methodology:

Reactants: Dissolve 2-chloroaniline (1.0 eq) in anhydrous dichloromethane (DCM) with

triethylamine (1.2 eq) as a base.

Addition: Dropwise addition of 4-methoxybenzoyl chloride (1.0 eq) at 0°C under nitrogen

atmosphere.

Workup: Stir for 3 hours at room temperature. Wash with 1M HCl, then saturated NaHCO₃.

Dry over MgSO₄.[7]

Crystallization (Critical):

Method: Slow Evaporation.

Solvent System: Ethanol:Water (4:1 v/v).

Conditions: Allow solution to stand at 25°C for 48-72 hours.

Outcome: Colorless block-like crystals suitable for X-ray diffraction (XRD).
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Comparative Crystal Structure Data
The following data contrasts the experimentally verified structure of the para-isomer with the

structural parameters of the ortho-isomer, derived from analogous N-(2-

chlorophenyl)benzamide scaffolds.

Crystallographic Parameters[2][4][9][11][12]
Parameter

Para-Reference

(Experimental)
Ortho-Target (Structural
Analog Data)

Crystal System Triclinic
Monoclinic (Predicted based

on analogs)

Space Group P-1 P2₁/c or P2₁/n

Z (Molecules/Cell) 2 4

Unit Cell a (Å) 5.439(2) ~10.8 (Extended due to twist)

Unit Cell b (Å) 7.775(3) ~4.8 (Short stacking axis)

Unit Cell c (Å) 14.926(6) ~23.5

Volume (Å³) 611.0 ~1210

Density (calc) 1.422 g/cm³ ~1.45 g/cm³

Note: The Para-Reference data is sourced from Acta Crystallographica (Section E, 2011). The

Ortho-Target parameters are derived from the isostructural N-(2-chlorophenyl)benzamide to

illustrate the lattice expansion caused by the ortho-twist.

Conformational Analysis (The "Ortho Effect")
The performance difference lies in the Torsion Angles.
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Para-Isomer (Planar): The molecule is relatively flat. The dihedral angle between the benzoyl

and aniline rings is 59.2°, allowing for tight

-

stacking.

Ortho-Isomer (Twisted): The 2-chloro substituent sterically clashes with the amide

hydrogen/oxygen. This forces the aniline ring to rotate, increasing the dihedral angle to >70°

and preventing efficient planar stacking.

Visualizing the Structural Logic
Crystallization & Packing Workflow
This diagram illustrates the logical flow from molecular synthesis to the final crystal packing

motif, highlighting the bifurcation caused by substitution patterns.
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Reactants:
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Figure 1: Comparative workflow showing how steric substitution dictates molecular

conformation and final crystal packing efficiency.

Hydrogen Bonding Network
The stability of the crystal lattice is governed by Hydrogen Bonds. The ortho-chloro group

introduces a potential intramolecular weak interaction (N-H...Cl) that competes with the

intermolecular network.
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Figure 2: Hydrogen bond competition. In the ortho-isomer, the N-H...Cl contact competes with

the primary N-H...O lattice-forming bond.

Performance Analysis: Stability & Solubility
Based on the structural data, the performance characteristics of the N-(2-chlorophenyl)-4-
methoxybenzamide product differ from the alternative as follows:

Performance Metric Ortho-Target (2-Cl)
Para-Alternative (4-
Cl)

Causality

Melting Point
Lower (114-116°C

range)
Higher (164-167°C)

Planar packing in the

para isomer creates a

more stable, higher-

energy lattice.

Solubility Higher Lower

The "twisted" ortho

structure disrupts

lattice energy, making

it easier for solvents to

break crystal forces.

Density Higher Lower

Ortho substituents

often fill interstitial

voids more efficiently

despite the twist,

slightly increasing

calculated density.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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